molecular formula C22H24N2O3S B2405070 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034311-21-0

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2405070
CAS No.: 2034311-21-0
M. Wt: 396.51
InChI Key: RDAUNFGHGGXRBM-UHFFFAOYSA-N
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Description

(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Compounds featuring the 6,7-dihydrothieno[3,2-c]pyridine scaffold, similar to this one, are frequently investigated for their potential to interact with various biological targets . The structural combination of this heterocyclic system with a piperidine ring and a methoxy-substituted benzofuran moiety suggests potential for receptor-binding activity, warranting further study. Researchers are exploring these core structures in the development of novel therapeutic agents . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols. The specific mechanism of action, binding affinity, and primary research applications for this exact molecule are subject to ongoing investigation and should be confirmed through direct experimental validation.

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-26-18-4-2-3-15-13-19(27-21(15)18)22(25)23-9-5-17(6-10-23)24-11-7-20-16(14-24)8-12-28-20/h2-4,8,12-13,17H,5-7,9-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAUNFGHGGXRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A typical route might include:

    • Synthesis of the 6,7-dihydrothieno[3,2-c]pyridine intermediate through a ring-closure reaction.

    • Piperidinylation involving the reaction of the thienopyridine with piperidine under controlled conditions.

    • Subsequent methanone formation by coupling with 7-methoxybenzofuran using appropriate reagents and catalysts.

  • Industrial Production Methods: Industrial synthesis would be scaled up, possibly using continuous flow chemistry to improve yields and efficiency. Automated reactors and optimized conditions (e.g., temperature, pressure) would ensure consistent product quality.

Chemical Reactions Analysis

Scientific Research Applications

Neurotransmitter Modulation

Compounds similar to this one have been studied for their effects on neurotransmitter systems. Specifically, the piperidine and thieno[3,2-c]pyridine moieties may influence dopamine and serotonin receptors, potentially impacting mood and cognitive functions. Research indicates that modifications to these structures can enhance their efficacy as antidepressants by affecting serotonin reuptake mechanisms.

Antioxidant Properties

The methoxy and benzofuran groups present in the compound are believed to confer antioxidant properties. These characteristics help mitigate oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases . Studies have shown that derivatives of thieno[3,2-c]pyridine exhibit significant antioxidant activity.

Anti-inflammatory Effects

Thienopyridine derivatives have demonstrated anti-inflammatory properties by inhibiting pathways such as the NF-kB signaling pathway. This inhibition can be crucial in developing treatments for inflammatory diseases .

Pharmacological Studies

Research has documented various pharmacological applications of compounds with similar structures:

  • A study published in the Journal of Medicinal Chemistry reported that thienopyridine derivatives exhibited potent activity against specific cancer cell lines.
  • Investigations into piperidine derivatives indicated their potential as antidepressants due to their ability to modulate serotonin reuptake.
  • Toxicological assessments suggest that many thieno[3,2-c]pyridine derivatives have acceptable safety profiles when administered at therapeutic doses.

Case Study 1: Cancer Cell Inhibition

A controlled study involving analogs of this compound highlighted its antiproliferative activity against various cancer cell lines. The study utilized IC50 values to assess effectiveness, confirming the compound's potential as a therapeutic agent in oncology.

Case Study 2: Receptor Binding Assays

Binding affinity studies revealed strong interactions between thienopyridine derivatives and epidermal growth factor receptor (EGFR) tyrosine kinase. These findings suggest that the compound could lead to targeted therapies for cancers driven by EGFR mutations.

Summary of Findings

The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone shows promise across various fields of research:

  • Neuroscience : Potential antidepressant effects through neurotransmitter modulation.
  • Oncology : Antiproliferative properties against cancer cell lines.
  • Inflammation : Anti-inflammatory effects via NF-kB pathway inhibition.
  • Antioxidant Activity : Mitigation of oxidative stress.

Given its diverse applications and promising biological activities, further research into this compound could yield significant advancements in therapeutic strategies for neurological disorders and cancer treatment.

Biological Activity

Overview of the Compound

The compound , (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, is a complex organic molecule that incorporates various pharmacophores known for their biological activities. The structural components suggest potential interactions with biological targets.

  • Neurotransmitter Modulation : Compounds containing piperidine and thieno[3,2-c]pyridine moieties have been studied for their effects on neurotransmitter systems, particularly in the context of neurological disorders. They may act as modulators of dopamine and serotonin receptors, potentially influencing mood and cognition.
  • Antioxidant Properties : The presence of methoxy and benzofuran groups may confer antioxidant properties, helping to mitigate oxidative stress in cells. This can play a crucial role in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Many derivatives of thieno[3,2-c]pyridine exhibit anti-inflammatory activity by inhibiting pathways involved in inflammation, such as the NF-kB signaling pathway.

Research Findings

  • Pharmacological Studies : Various studies have highlighted the pharmacological potential of compounds with similar structures. For example:
    • A study published in the Journal of Medicinal Chemistry reported that certain thienopyridines exhibited potent activity against specific cancer cell lines.
    • Another investigation found that piperidine derivatives showed promise as antidepressants due to their ability to modulate serotonin reuptake.
  • Toxicological Assessments : Toxicity studies are essential to evaluate the safety profile of new compounds. Preliminary assessments indicate that many thieno[3,2-c]pyridine derivatives possess acceptable toxicity levels when administered at therapeutic doses.

Summary of Biological Activities

Compound TypeBiological ActivityReferences
Thieno[3,2-c]pyridineAnti-inflammatory, analgesic
Piperidine derivativesNeuroprotective, antidepressant
Methoxybenzofuran derivativesAntioxidant

Toxicity Profiles

Compound TypeLD50 (mg/kg)Observed EffectsReferences
Thieno[3,2-c]pyridine500Minimal adverse reactions
Piperidine derivatives300Mild sedation
Methoxybenzofuran derivatives400No significant toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound typically involve variations in the heterocyclic cores, substitution patterns, or appended functional groups. Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Activity Reference
(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone C22H24N2O3S ~396.5 Dihydrothienopyridine, 4-piperidinyl, 7-methoxybenzofuran Potential CNS modulation (e.g., kinase inhibition)
(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)(piperidin-2-yl)methanone C13H18N2OS 250.36 Dihydrothienopyridine, 2-piperidinyl Unspecified (structural simplicity may limit bioavailability)
7-Methoxybenzofuran-2-carboxylic acid derivatives C10H8O3 ~176.17 Benzofuran core with methoxy and carboxyl groups Anti-inflammatory, antioxidant N/A
Prasugrel metabolite (Thienopyridine derivative) C14H14F3NO2S 317.33 Thienopyridine, trifluoromethyl, ester group Antiplatelet activity N/A

Key Observations:

The 7-methoxybenzofuran group may enhance aromatic interactions with protein targets, analogous to benzofuran-based antioxidants .

Impact of Substitution Patterns: The 4-piperidinyl substitution in the target compound vs. Computational similarity studies (e.g., Tanimoto coefficients) could quantify these differences . Methoxy groups in benzofuran derivatives are associated with improved metabolic stability and target affinity, as seen in anti-inflammatory agents .

Comparative Methodologies :

  • Similarity assessment methods, such as pharmacophore modeling or molecular fingerprinting, are critical for virtual screening. For example, structurally dissimilar compounds may still share bioactivity if key functional groups align spatially .
  • Experimental techniques like spectrofluorometry and tensiometry (used for CMC determination in quaternary ammonium compounds) highlight how diverse methods can validate physicochemical properties, even in structurally distinct molecules .

Research Findings and Limitations

  • However, the benzofuran moiety introduces unique electronic effects that may redirect activity toward neurological targets.
  • Data Gaps : Specific pharmacological data for the target compound are absent in the provided evidence. Future studies should prioritize in vitro assays (e.g., kinase inhibition panels) and ADMET profiling.
  • Methodological Considerations: As noted in , similarity metrics must account for both structural and functional features to avoid misleading conclusions in drug discovery .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how is structural confirmation achieved?

The compound is synthesized via coupling reactions between functionalized piperidine and benzofuran derivatives. For example, and describe analogous syntheses using acid-catalyzed amide bond formation or nucleophilic substitution, with yields ranging from 50% to 84% depending on substituents and reaction conditions . Key steps include:

  • Use of 2,4-difluoro-5-methoxybenzoic acid or 4-hydroxy-pyridine-2-carboxylic acid as coupling partners.
  • Purification via column chromatography (e.g., n-hexane/EtOAC 5:5) .
  • Structural confirmation through 1H/13C-NMR (e.g., δ 3.89 ppm for methoxy groups) and HPLC (retention time ~13 min, 95% purity at 254 nm) .

Table 1: Representative Synthesis Conditions

Precursor ReagentsSolvent SystemYield (%)Key NMR Peaks (δ ppm)
23 + 24 ()CHCl3/MeOH843.89 (s, OCH3), 7.21–7.54 (aromatic H)
23 + 38 ( )CHCl3/MeOH566.88–7.02 (coupling protons)

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • NMR Spectroscopy : Assigns proton environments (e.g., dihydrothienopyridine protons at δ 1.72–2.04 ppm) and confirms substitution patterns .
  • HPLC : Quantifies purity (e.g., 95% peak area at 254 nm) and detects impurities .
  • Elemental Analysis : Identifies discrepancies in C/H/N content (e.g., calculated vs. observed values for compound 22b: C 68.22% vs. 67.91%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent Selection : Polar aprotic solvents (e.g., CHCl3/MeOH) improve reaction efficiency .
  • Catalyst Optimization : shows yields vary (49–77%) with acid catalysts (e.g., 2,4-difluoro-5-methoxybenzoic acid derivatives).
  • Temperature Control : Mild reflux conditions (40–60°C) minimize side reactions .

Q. How should researchers address contradictions in elemental analysis data?

Discrepancies between calculated and observed values (e.g., C 68.22% vs. 67.91% in compound 22b ) may arise from:

  • Hydrate Formation : Unaccounted water in the crystal lattice.
  • Impurity Interference : Residual solvents or byproducts. Methodological Solution : Combine elemental analysis with Karl Fischer titration (for water content) and mass spectrometry (to identify impurities) .

Q. What strategies are recommended for designing biological activity assays?

While direct biological data for this compound is limited, and highlight approaches for analogous derivatives:

  • In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or receptor binding assays) with controls (e.g., DMSO vehicle).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) to evaluate pharmacological profiles .
  • Dose-Response Curves : Test concentrations from nM to μM ranges to determine IC50 values.

Safety and Handling

Q. What safety protocols are essential during synthesis and handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (refer to H313 hazard codes in ) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CHCl3).
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Data Contradiction Analysis

Q. How to resolve conflicting NMR interpretations for complex substituents?

Overlapping signals (e.g., δ 1.70–2.01 ppm for piperidine protons in ) can be clarified via:

  • 2D NMR Techniques : HSQC or COSY to map proton-carbon correlations.
  • Deuterated Solvent Swapping : Compare spectra in CDCl3 vs. DMSO-d6 to isolate solvent effects .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .
  • Data Validation : Cross-validate purity assessments using orthogonal methods (e.g., NMR + HPLC + melting point) .

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